N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13BrClN5OS and its molecular weight is 474.76. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activities. For example, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with some compounds showing significant activity compared to the reference antitumor drug doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017). This suggests that the specific compound , due to its structural similarities, may also possess antitumor properties worthy of further exploration.
Antimicrobial Applications
Novel thiazolidinone and acetidinone derivatives, including those related to pyrazolo[3,4-d]pyrimidine structures, have shown promising antimicrobial activity (Mistry, Desai, & Intwala, 2009). The structural framework of N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide could be investigated for similar antimicrobial efficacy, highlighting its potential application in developing new antimicrobial agents.
Structural and Optical Properties
The study of the nonlinear optical properties of organic crystals, including acetamide structures, provides insights into their potential application in photonic devices, such as optical switches, modulators, and for optical energy applications. The detailed investigation of the crystal structure and interactions can lead to the development of new materials with desirable optical properties (Castro et al., 2017). Given the structural complexity of this compound, research into its crystalline properties could reveal useful optical characteristics.
Mechanism of Action
Target of Action
The compound, also known as N-(4-bromophenyl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide, is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound is a part of the pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged scaffold for the development of kinase inhibitors . The compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound affects the biochemical pathways related to kinases. By inhibiting the kinases, it can disrupt the signaling pathways that lead to cell proliferation and survival . This can result in the inhibition of cancer cell growth and the induction of apoptosis .
Result of Action
The primary result of the compound’s action is the inhibition of kinase activity, leading to the disruption of oncogenic signaling pathways . This can result in decreased cell proliferation and increased apoptosis, thereby inhibiting the growth of cancer cells .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5OS/c20-12-4-6-14(7-5-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-3-1-2-13(21)8-15/h1-9,11H,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCNATLAAIPWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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